l-Methylphenidate

Descripción general

Descripción

El metilfenidato es un potente estimulante del sistema nervioso central utilizado principalmente para tratar el trastorno por déficit de atención e hiperactividad y la narcolepsia. Es conocido por su capacidad para mejorar la concentración y la atención al aumentar los niveles de dopamina y norepinefrina en el cerebro .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El metilfenidato puede sintetizarse a través de varios métodos. Un método común implica la reacción de 2-cloropiridina con fenilacetonitrilo en presencia de una base para formar 2-fenil-2-piridylacetonitrilo. Este intermedio se hidrogena luego para producir 2-fenil-2-piridylacetamina, que posteriormente se cicla para formar metilfenidato .

Métodos de Producción Industrial: La producción industrial de metilfenidato generalmente implica el uso de reacciones de hidrogenación catalizadas por paladio. El proceso está optimizado para garantizar un alto rendimiento y pureza, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: El metilfenidato experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y Condiciones Comunes:

Oxidación: El metilfenidato se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción a menudo implican el uso de gas hidrógeno en presencia de un catalizador de paladio.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen el ácido ritalínico y el etilfenidato, que son metabolitos del metilfenidato .

Aplicaciones Científicas De Investigación

El metilfenidato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de estimulantes del sistema nervioso central.

Biología: La investigación sobre el metilfenidato ayuda a comprender los mecanismos de regulación de neurotransmisores.

Medicina: Se estudia ampliamente por sus efectos terapéuticos en el tratamiento del trastorno por déficit de atención e hiperactividad y la narcolepsia.

Industria: El metilfenidato se utiliza en el desarrollo de nuevos productos farmacéuticos y en el estudio del metabolismo y la farmacocinética de los fármacos

Mecanismo De Acción

El metilfenidato actúa inhibiendo la recaptación de dopamina y norepinefrina, aumentando así sus niveles en la hendidura sináptica. Esto lleva a una mayor neurotransmisión y a una mejor concentración y atención. Los principales objetivos moleculares del metilfenidato son el transportador de dopamina y el transportador de norepinefrina .

Comparación Con Compuestos Similares

El metilfenidato a menudo se compara con otros estimulantes del sistema nervioso central como la anfetamina y la lisdexanfetamina. Si bien todos estos compuestos aumentan los niveles de dopamina y norepinefrina, el metilfenidato es único en su inhibición específica de la recaptación de dopamina y norepinefrina sin causar una liberación significativa de estos neurotransmisores .

Compuestos Similares:

Anfetamina: Conocida por sus potentes efectos estimulantes y mayor potencial de abuso.

Lisdexanfetamina: Un profármaco de la dextroanfetamina, utilizado por su mayor duración de acción.

Etilfenidato: Un análogo cercano del metilfenidato con efectos farmacológicos similares.

El mecanismo único del metilfenidato y su perfil terapéutico lo convierten en un compuesto valioso tanto en entornos clínicos como de investigación.

Propiedades

Número CAS |

20748-11-2 |

|---|---|

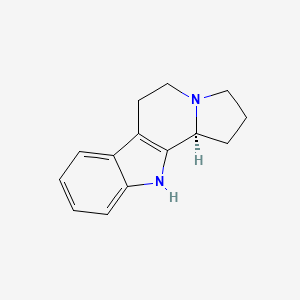

Fórmula molecular |

C14H19NO2 |

Peso molecular |

233.31 g/mol |

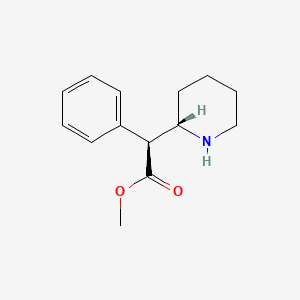

Nombre IUPAC |

methyl 2-phenyl-2-piperidin-2-ylacetate |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3 |

Clave InChI |

DUGOZIWVEXMGBE-UHFFFAOYSA-N |

SMILES |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |

SMILES isomérico |

COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2 |

SMILES canónico |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |

Punto de ebullición |

BP: 135 to 137 °C at 0.6 mm Hg |

Color/Form |

Crystals from ethanol (aqueous) |

melting_point |

74-75 °C 224 - 226 °C |

Key on ui other cas no. |

40431-62-7 |

Descripción física |

Solid |

Números CAS relacionados |

298-59-9 (hydrochloride) |

Solubilidad |

1255mg/L Practically insoluble in water Soluble in alcohol, ethyl acetate, ether; practically insoluble in petroleum ether 1.82e-01 g/L |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

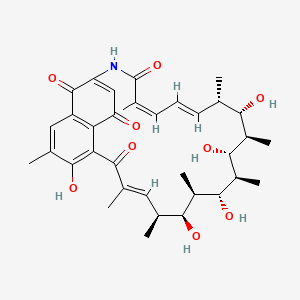

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1246885.png)